trans-4-Morpholinocyclohexanol
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Overview
Description
trans-4-Morpholinocyclohexanol: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability. The compound is characterized by the presence of a morpholine ring attached to a cyclohexanol structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the reduction of 4-morpholinocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: trans-4-Morpholinocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-morpholinocyclohexanone.
Reduction: Formation of different morpholine derivatives.
Substitution: Formation of substituted morpholine compounds.
Scientific Research Applications
trans-4-Morpholinocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of trans-4-Morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . For example, its derivatives have been shown to exhibit acetylcholine-storage-blocking activity, which is significant in studying neurotransmitter dynamics . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and therapeutic potential .
Comparison with Similar Compounds
4-Morpholinocyclohexanone: A precursor in the synthesis of trans-4-Morpholinocyclohexanol.
Morpholine: A simpler structure lacking the cyclohexanol moiety.
Cyclohexanol: Lacks the morpholine ring but shares the cyclohexanol structure.
Uniqueness: this compound is unique due to the presence of both a morpholine ring and a cyclohexanol structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFIVCWONKRRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728942 |
Source
|
Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228947-14-5 |
Source
|
Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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